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Cat. No.: B10832276

For Researchers, Scientists, and Drug Development Professionals

The transition from in-vivo to in-vitro cell-based assays for determining the potency of insulin
biosimilars is a critical step in modern drug development, offering ethical and practical
advantages. This guide provides a comparative overview of validated cell-based potency
assays for insulin lispro biosimilars, focusing on the widely adopted in-cell western (ICW)
assay that measures insulin receptor phosphorylation. Additionally, it explores alternative
methods such as receptor binding and glucose uptake assays, providing available performance
data and detailed experimental protocols to aid researchers in selecting and implementing the
most suitable assay for their needs.

Data Presentation: A Comparative Look at Assay
Performance

The following table summarizes the quantitative performance data for the in-cell western
potency assay for insulin lispro, based on published validation studies. Data for alternative
assays are included where available, though it is important to note that direct comparative
studies for insulin lispro are limited.
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**Linearity (R?) **

> 0.95[4]

Data not readily
available for insulin

lispro

Data not readily
available for insulin

lispro

Precision (%CV)

< 12% (Intermediate

Precision)[4]

Data not readily
available for insulin

lispro

Data not readily
available for insulin

lispro

Accuracy (%Bias)

< 9%][4]

Data not readily
available for insulin

lispro

Data not readily
available for insulin

lispro

Throughput

High (96-well plate

format)

High (96-well plate

format)

Medium to High

Complexity

Moderate

Moderate

High

Experimental Protocols
In-Cell Western (ICW) Assay for Insulin Receptor
Phosphorylation

This protocol is adapted from the validated method described by Garige et al., 2023, which is a
modification of the USP <121> protocol.[1]
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Materials:

e CHO-K1 cells overexpressing the human insulin receptor (CHO-K1 INSR)
e F-12K Medium supplemented with 10% FBS and 500 pg/mL G418
 Insulin Lispro Reference Standard and Test Samples

e Phosphate-Buffered Saline (PBS)

e 0.1% (w/v) Bovine Serum Albumin (BSA) in PBS

e 3.7% Formaldehyde in PBS

e Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

» Blocking Buffer (e.g., Odyssey Blocking Buffer or equivalent)

¢ Primary Antibody: Mouse anti-phosphotyrosine antibody

e Secondary Antibody: IRDye®-labeled anti-mouse IgG

o Cell Staining Dye (e.g., a DNA stain for normalization)

Procedure:

e Cell Plating: Seed CHO-K1 INSR cells in a 96-well plate at a density of 1.8 x 10* cells/well
and incubate for 48 hours.

e Serum Starvation: Remove the culture medium and wash the cells with PBS. Add serum-free
F-12K medium and incubate for 3-5 hours.

o Sample Preparation: Prepare a stock solution of insulin lispro reference standard and test
samples at 10 U/mL in 0.1% BSA in PBS. Perform a serial dilution to create a dose-response

curve.

e Cell Treatment: Add the diluted insulin lispro standards and samples to the respective wells
and incubate for 20 minutes at 37°C.
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Fixation and Permeabilization:

o Aspirate the treatment solution and wash the cells with PBS.

o Fix the cells with 3.7% formaldehyde for 20 minutes at room temperature.

o Wash the cells with PBS and then add permeabilization buffer for 15 minutes.
Blocking: Wash the cells and add blocking buffer for 1.5 hours at room temperature.
Antibody Incubation:

o Incubate with the primary anti-phosphotyrosine antibody overnight at 4°C.

o Wash the cells and incubate with the fluorescently labeled secondary antibody and a cell
stain for 1 hour at room temperature in the dark.

Signal Detection: Wash the cells and read the plate using an imaging system capable of
detecting the fluorescence of the secondary antibody and the cell stain.

Data Analysis: Normalize the phosphotyrosine signal to the cell stain signal. Plot the
normalized signal against the logarithm of the insulin lispro concentration and fit a four-
parameter logistic (4PL) curve to determine the relative potency of the test sample compared
to the reference standard.

Alternative Assay: Receptor Binding Assay (Generalized
Protocol)

Principle: This assay measures the ability of a biosimilar insulin lispro to compete with a
radiolabeled or fluorescently labeled insulin for binding to the insulin receptor.

Materials:
e CHO-K1 INSR cells or membrane preparations from these cells
» Radiolabeled ([*2°]) or fluorescently labeled human insulin

¢ Insulin Lispro Reference Standard and Test Samples
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» Binding Buffer
e Wash Buffer
Procedure:

o Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of
labeled insulin, and varying concentrations of unlabeled insulin lispro reference standard or
test sample.

 Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

o Separation: Separate the bound from the free labeled insulin. This can be achieved by
filtration or centrifugation.

» Detection: Quantify the amount of bound labeled insulin using a gamma counter (for
radiolabeled) or a fluorescence plate reader.

o Data Analysis: Plot the percentage of bound labeled insulin against the logarithm of the
unlabeled insulin lispro concentration. The relative potency is determined by comparing the
IC50 values (the concentration that inhibits 50% of the labeled insulin binding) of the test
sample and the reference standard.

Alternative Assay: Glucose Uptake Assay (Generalized
Protocol)

Principle: This assay measures the biological activity of insulin lispro by quantifying its ability
to stimulate glucose uptake in insulin-sensitive cells, such as adipocytes.[5][6]

Materials:

o 3T3-L1 adipocytes (differentiated from fibroblasts)

» Krebs-Ringer-HEPES (KRH) buffer

¢ Insulin Lispro Reference Standard and Test Samples

o 2-deoxy-[3H]-glucose (radiolabeled) or a fluorescent glucose analog
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e Cytochalasin B (an inhibitor of glucose transport, for background measurement)
 Scintillation fluid and counter or fluorescence plate reader
Procedure:

o Cell Preparation: Differentiated 3T3-L1 adipocytes are serum-starved to reduce basal
glucose uptake.

« Insulin Stimulation: The cells are incubated with varying concentrations of insulin lispro
reference standard or test sample to stimulate glucose transporters.

e Glucose Uptake: Labeled 2-deoxyglucose is added to the cells for a short period.
o Termination: The uptake is stopped by washing the cells with ice-cold KRH buffer.

o Cell Lysis and Detection: The cells are lysed, and the amount of intracellular labeled 2-
deoxyglucose is quantified by scintillation counting or fluorescence measurement.

» Data Analysis: The rate of glucose uptake is plotted against the logarithm of the insulin
lispro concentration. The relative potency is determined by comparing the EC50 values (the
concentration that produces 50% of the maximal response) of the test sample and the
reference standard.

Mandatory Visualizations
Insulin Signaling Pathway

The primary mechanism of action for insulin and its analogs, including insulin lispro, is the
activation of the insulin receptor, a receptor tyrosine kinase. This initiates a cascade of
intracellular signaling events, with the phosphorylation of the insulin receptor itself being the
critical first step measured in the recommended potency assay.
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Insulin signaling pathway initiated by insulin lispro.
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Experimental Workflow: In-Cell Western Assay

The following diagram outlines the key steps in the in-cell western assay for determining the

potency of insulin lispro biosimilars.
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Workflow of the in-cell western potency assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
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essential and advanced chemicals, empowering Ontario, CA 91761, United States
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